molecular formula C20H24N6OS B15122806 4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

Cat. No.: B15122806
M. Wt: 396.5 g/mol
InChI Key: NYTSULOFHVIYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves multiple steps, starting with the preparation of thieno[3,2-c]pyridine derivatives. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The resulting thieno[3,2-c]pyridine is then further reacted with piperazine and pyrimidine derivatives under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C20H24N6OS

Molecular Weight

396.5 g/mol

IUPAC Name

4-[4-methyl-6-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine

InChI

InChI=1S/C20H24N6OS/c1-15-14-18(23-20(22-15)26-9-11-27-12-10-26)24-5-7-25(8-6-24)19-16-3-13-28-17(16)2-4-21-19/h2-4,13-14H,5-12H2,1H3

InChI Key

NYTSULOFHVIYOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CC5=C4C=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.